![molecular formula C13H15Cl2N3O3S2 B2501371 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-39-8](/img/structure/B2501371.png)
2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological properties, including anti-inflammatory and antibacterial activities . The dichloro substitution on the thiazole ring and the presence of the diethylsulfamoyl group may influence the compound's biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with various substituents to introduce different functional groups . In the case of the compound , the synthesis would likely involve the introduction of the diethylsulfamoyl group at the 6-position of the benzothiazole ring, followed by chloroacetylation to attach the acetamide moiety. The specific synthesis route for this compound is not detailed in the provided papers, but the general methodology for synthesizing similar compounds is well-established.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole moiety and the spatial orientation of the substituents . The presence of substituents such as the diethylsulfamoyl group and the acetamide moiety can influence the overall geometry of the molecule, potentially affecting its biological activity. The molecular structure is crucial for the interaction of the compound with biological targets, as seen in the docking studies of similar compounds with the COX-2 enzyme .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. The chloroacetyl group, for instance, can react with nucleophiles, and the acetamide moiety can participate in hydrogen bonding . The dichloro substitution may also affect the compound's reactivity, as seen in a theoretical study where dichloro-substituted (1,3-thiazol-2-yl)acetamides showed varying chemical reactivity based on the position of substitution . These reactions are important for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents . The presence of the diethylsulfamoyl group could affect the compound's solubility in water and organic solvents, which is important for its bioavailability. The dichloro groups may contribute to the compound's stability and reactivity, as suggested by the comparative theoretical study on dichloro-substituted acetamides . Understanding these properties is essential for the development of the compound as a drug candidate.
科学的研究の応用
Structure-Activity Relationships
Research on structure-activity relationships highlights efforts to modify the chemical structure of benzothiazole derivatives to improve their metabolic stability and efficacy in inhibiting certain enzymes or cellular targets. For instance, studies have investigated various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce metabolic deacetylation, aiming to enhance the stability and efficacy of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).
Antimicrobial and Antifungal Studies
Another significant area of research involves the synthesis of benzothiazole derivatives for antimicrobial and antifungal applications. Derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains, showing promising results in combating microbial resistance (Patel & Agravat, 2007).
Photovoltaic Efficiency and Quantum Studies
The potential of benzothiazole derivatives in improving photovoltaic efficiency has also been explored. Studies have performed photochemical and thermochemical modeling to analyze the light harvesting efficiency (LHE) and the free energy of electron injection, suggesting that certain benzothiazole acetamide analogs could be used as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Antitumor Activity Evaluation
There is also interest in evaluating the antitumor activity of benzothiazole derivatives. Compounds synthesized using the benzothiazole structure have been screened for their potential antitumor activity against various human tumor cell lines, identifying some derivatives with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Quantum Calculations and Reactivity Studies
Further studies have focused on the quantum calculations to understand the reactivity and properties of novel sulfonamide derivatives, including their antimicrobial activity. These investigations provide insights into the electronic structure and potential pharmaceutical applications of these compounds (Fahim & Ismael, 2019).
特性
IUPAC Name |
2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O3S2/c1-3-18(4-2)23(20,21)8-5-6-9-10(7-8)22-13(16-9)17-12(19)11(14)15/h5-7,11H,3-4H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHSDVUDNQKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

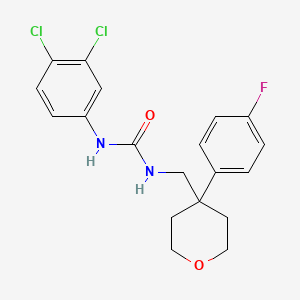
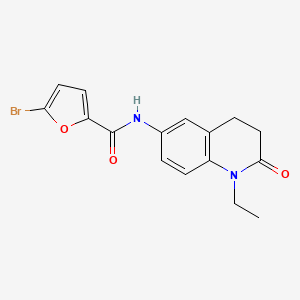
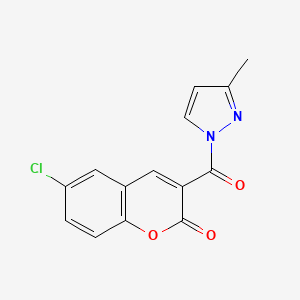
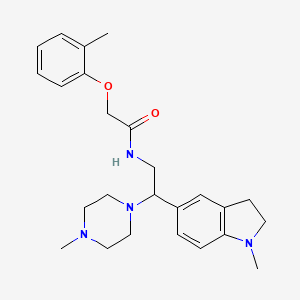
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
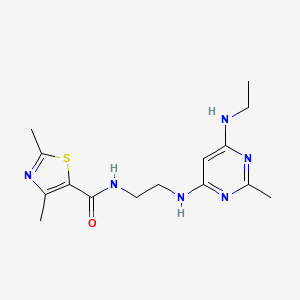
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
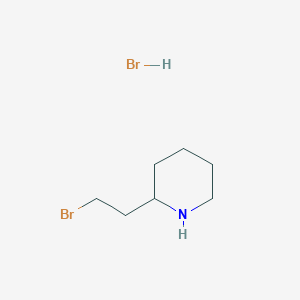
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)
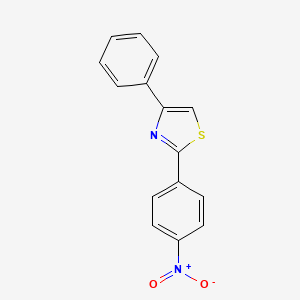
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)